molecular formula C9H8BrNO B11766805 7-Bromo-6-methylisoindolin-1-one

7-Bromo-6-methylisoindolin-1-one

Cat. No.: B11766805
M. Wt: 226.07 g/mol
InChI Key: XWPWMJAFYWBEOR-UHFFFAOYSA-N
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Description

7-Bromo-6-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylisoindolin-1-one typically involves the bromination of 6-methylisoindolin-1-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of 7-substituted-6-methylisoindolin-1-one derivatives.

    Oxidation Reactions: Formation of isoindolinone derivatives with additional functional groups.

    Reduction Reactions: Formation of isoindoline derivatives.

Scientific Research Applications

7-Bromo-6-methylisoindolin-1-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methylisoindolin-1-one is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carbonyl group in the compound’s structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    6-Methylisoindolin-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-6-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    7-Iodo-6-methylisoindolin-1-one:

Uniqueness: 7-Bromo-6-methylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-6-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8BrNO/c1-5-2-3-6-4-11-9(12)7(6)8(5)10/h2-3H,4H2,1H3,(H,11,12)

InChI Key

XWPWMJAFYWBEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CNC2=O)C=C1)Br

Origin of Product

United States

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